3-Cyclopropoxy-4,5-diethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4,5-diethylpyridine: is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features a pyridine ring substituted with cyclopropoxy and diethyl groups, making it a unique structure in the realm of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4,5-diethylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-4,5-diethylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, where nucleophiles such as amines or thiols can replace the cyclopropoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: New compounds with the nucleophile replacing the cyclopropoxy group.
Scientific Research Applications
Chemistry: 3-Cyclopropoxy-4,5-diethylpyridine is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology: In biological research, this compound can be used to study the effects of cyclopropoxy and diethyl substitutions on the biological activity of pyridine derivatives.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4,5-diethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The cyclopropoxy group can enhance the compound’s binding affinity to these targets, while the diethyl groups can influence its lipophilicity and membrane permeability .
Comparison with Similar Compounds
3,5-Diethylpyridine: Similar in structure but lacks the cyclopropoxy group.
4-Cyclopropoxy-2,6-dimethoxyphenol: Contains a cyclopropoxy group but differs in the aromatic ring and other substituents.
Uniqueness: 3-Cyclopropoxy-4,5-diethylpyridine is unique due to the combination of cyclopropoxy and diethyl groups on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-4,5-diethylpyridine |
InChI |
InChI=1S/C12H17NO/c1-3-9-7-13-8-12(11(9)4-2)14-10-5-6-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
IHVGCMHZPXLAPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=C1CC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.